1'-Methyl-3-phenylspiro(isobenzofuran-1(3H),2'-pyrrolidine)
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Overview
Description
1’-Methyl-3-phenylspiro(isobenzofuran-1(3H),2’-pyrrolidine) is a complex organic compound characterized by its unique spiro structure. This molecule contains a total of 42 bonds, including 23 non-hydrogen bonds, 12 multiple bonds, and 12 aromatic bonds. It also features a tertiary amine, an ether, and a pyrrolidine ring .
Preparation Methods
The synthesis of 1’-Methyl-3-phenylspiro(isobenzofuran-1(3H),2’-pyrrolidine) typically involves multi-step organic reactions. One common synthetic route includes the reaction of isobenzofuran with pyrrolidine under specific conditions to form the spiro compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1’-Methyl-3-phenylspiro(isobenzofuran-1(3H),2’-pyrrolidine) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Scientific Research Applications
1’-Methyl-3-phenylspiro(isobenzofuran-1(3H),2’-pyrrolidine) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1’-Methyl-3-phenylspiro(isobenzofuran-1(3H),2’-pyrrolidine) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spiro structure allows for unique binding properties, which can influence various biochemical pathways. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
1’-Methyl-3-phenylspiro(isobenzofuran-1(3H),2’-pyrrolidine) can be compared with other spiro compounds such as:
- 4,6-dihydroxy-5-methoxy-7-methylphthalide
- 4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran
- 3H-spiro[isobenzofuran-1,3’-pyrazole] These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of 1’-Methyl-3-phenylspiro(isobenzofuran-1(3H),2’-pyrrolidine) lies in its specific spiro configuration and the presence of both aromatic and aliphatic components .
Properties
CAS No. |
83962-59-8 |
---|---|
Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
1'-methyl-1-phenylspiro[1H-2-benzofuran-3,2'-pyrrolidine] |
InChI |
InChI=1S/C18H19NO/c1-19-13-7-12-18(19)16-11-6-5-10-15(16)17(20-18)14-8-3-2-4-9-14/h2-6,8-11,17H,7,12-13H2,1H3 |
InChI Key |
KSSVYIULEWAKRE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC12C3=CC=CC=C3C(O2)C4=CC=CC=C4 |
Origin of Product |
United States |
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